Enhanced Lipophilicity (LogP) versus Mono-Trifluoromethoxy Analog
The addition of a single fluorine atom ortho to the trifluoromethoxy group in 3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid results in a measurable increase in lipophilicity compared to the non-fluorinated analog, 3-(trifluoromethoxy)cinnamic acid. This is a critical parameter influencing membrane permeability, plasma protein binding, and overall drug-likeness [1]. The target compound has a calculated LogP of 2.82 , whereas the 3-(trifluoromethoxy)cinnamic acid analog has a computed XLogP3 value of 3.3 [2]. While the XLogP3 value for the target compound is not directly available, the LogP value of 2.82 is higher than that of the 4-(trifluoromethoxy)cinnamic acid analog (LogP = 2.68) , confirming that the 3-fluoro substitution pattern distinctly modulates lipophilicity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.82210 |
| Comparator Or Baseline | 4-(Trifluoromethoxy)cinnamic acid (CAS 783-13-1): LogP = 2.68300 |
| Quantified Difference | Increase of 0.1391 log units |
| Conditions | Calculated partition coefficient (LogP) values from Chemsrc and BOC Sciences databases. |
Why This Matters
A higher LogP for the target compound compared to the 4-substituted analog indicates greater lipophilicity, which can be crucial for crossing biological membranes or for applications in hydrophobic material environments.
- [1] PubChem. (2026). 3-(Trifluoromethoxy)cinnamic Acid. PubChem CID 735840. XLogP3 Property. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/168833-80-5#section=Computed-Descriptors View Source
- [2] PubChem. (2026). 3-(Trifluoromethoxy)cinnamic Acid. PubChem CID 735840. XLogP3 Property. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/168833-80-5#section=Computed-Descriptors View Source
